Alcaloides de Strychnos
Strychnine alkaloids, derived from the plant Strychnos nux-vomica, are a class of highly toxic organic compounds known for their potent central nervous system (CNS) stimulant properties. These alkaloids include strychnine and brucine, which exhibit significant pharmacological activity. Strychnine is particularly notorious for its ability to cause convulsions by antagonizing the glycine receptors in the CNS, leading to muscle spasms and respiratory failure if ingested in sufficient quantities.
Brucine, on the other hand, has a milder effect compared to strychnine but still possesses significant myotoxicity. Both alkaloids are often used in research for their effects on neuronal function and synaptic transmission, despite their toxic nature. Due to their potent biological activity, these compounds have been subjects of interest in drug discovery and pharmacological studies, although their use is strictly regulated due to safety concerns.
Strychnine and brucine are also studied for their potential therapeutic applications, such as in the treatment of certain neurological disorders, though extensive research is still required to fully understand their mechanisms and efficacy.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
Guiaflavine | 229011-55-6 | C40H42N4O2 |
![]() |
Geissoschizoline; 1,2-Didehydro | 402752-17-4 | C19H24N2O |
![]() |
Geissospermine; 3',4',5',6'-Tetradehydro | 2095268-85-0 | C40H45N4O3 |
![]() |
19(S)-Methoxytubotaiwine | 949932-18-7 | C21H26N2O3 |
![]() |
Subincanadine E. Pericine | 467420-47-9 | C19H22N2 |
![]() |
Nor-C-fluorocurarine; (-)-form, 11-Methoxy, 12-hydroxy | 182745-06-8 | C20H22N2O3 |
![]() |
3,17-Dihydroxyzenkerine | 866416-14-0 | C19H22N2O2 |
![]() |
Tubifolidine; 12-Methoxy, 19,20-didehydro | 179461-86-0 | C19H24N2O |
![]() |
Valparicine | 906348-22-9 | C19H20N2 |
![]() |
Echitamidine; 19,20-Diepimer, 12-hydroxy, Nb-oxide | 2023815-29-2 | C20H24N2O5 |
Literatura Relacionada
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Fornecedores recomendados
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados